Praseodymium(III) chloride hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

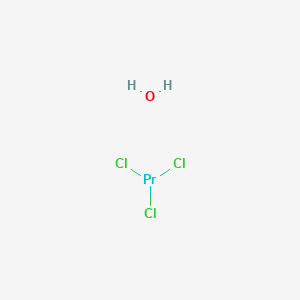

Praseodymium(III) chloride hydrate is an inorganic compound with the chemical formula PrCl₃·xH₂O. It is a light green solid that rapidly absorbs water from the atmosphere to form a heptahydrate. This compound is part of the lanthanide series and is known for its unique optical and magnetic properties .

作用機序

Target of Action

Praseodymium(III) chloride hydrate is primarily used as a source of praseodymium . It is often used to prepare insoluble praseodymium(III) compounds . The primary targets of this compound are therefore the sites where praseodymium is required.

Mode of Action

This compound is a Lewis acid and is classified as “hard” according to the HSAB concept . It can form a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties .

Biochemical Pathways

It is known that the compound can be used as a dopant to prepare pr-modified tio2 nanoparticles for photocatalytic degradation of organic pollutants . The addition of Pr ion enhances the thermal stability and surface textural properties of the catalyst .

Pharmacokinetics

It is known that the compound is soluble in water and alcohol , which could potentially influence its bioavailability.

Result of Action

The primary result of the action of this compound is the preparation of insoluble praseodymium(III) compounds . When used as a dopant in the preparation of Pr-modified TiO2 nanoparticles, the compound enhances the thermal stability and surface textural properties of the catalyst . This can lead to improved efficiency in the photocatalytic degradation of organic pollutants .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound rapidly absorbs water on exposure to moist air to form a light green heptahydrate . Rapid heating of the hydrate may cause small amounts of hydrolysis . These factors can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Praseodymium(III) chloride hydrate is known to be Lewis acidic, classified as “hard” according to the HSAB concept . It can form a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties

Molecular Mechanism

It is known to undergo small amounts of hydrolysis when the hydrate is rapidly heated

準備方法

Synthetic Routes and Reaction Conditions: Praseodymium(III) chloride hydrate can be synthesized through several methods:

- Praseodymium metal reacts with hydrochloric acid to form this compound:

Direct Reaction with Hydrochloric Acid: 2Pr+6HCl→2PrCl3+3H2

Praseodymium(III) carbonate reacts with hydrochloric acid to produce this compound:Reaction with Praseodymium(III) Carbonate: Pr2(CO3)3+6HCl+15H2O→2[Pr(H2O)9]Cl3+3CO2

Industrial Production Methods: Industrial production of this compound typically involves the thermal dehydration of the hydrate at 400°C in the presence of ammonium chloride or thionyl chloride .

Types of Reactions:

- Reaction with potassium phosphate to form praseodymium(III) phosphate:

PrCl3+K3PO4→PrPO4+3KCl

- Reaction with sodium fluoride to form praseodymium(III) fluoride:

PrCl3+3NaF→PrF3+3NaCl

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although it is more commonly involved in substitution reactions.

Substitution Reactions: It reacts with various reagents to form different praseodymium compounds. For example:Common Reagents and Conditions: Common reagents include potassium chloride, sodium fluoride, and potassium phosphate. Reactions are typically carried out in aqueous solutions at room temperature .

Major Products: The major products formed from these reactions include praseodymium(III) phosphate and praseodymium(III) fluoride .

科学的研究の応用

Praseodymium(III) chloride hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor to prepare other praseodymium compounds and as a dopant in various materials.

Biology and Medicine: Research is ongoing into its potential use in medical imaging and as a contrast agent.

Industry: It is used in the production of praseodymium-modified titanium dioxide nanoparticles for photocatalytic degradation of organic pollutants.

類似化合物との比較

- Cerium(III) chloride

- Neodymium(III) chloride

- Samarium(III) chloride

- Europium(III) chloride

Comparison: Praseodymium(III) chloride hydrate is unique due to its specific optical and magnetic properties, which are not as pronounced in other similar lanthanide chlorides. Additionally, its ability to form stable Lewis acid-base complexes sets it apart from other compounds .

特性

CAS番号 |

19423-77-9 |

|---|---|

分子式 |

Cl3H2OPr |

分子量 |

265.28 g/mol |

IUPAC名 |

praseodymium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |

InChIキー |

BQRCNEKQNZWNCY-UHFFFAOYSA-K |

SMILES |

O.Cl[Pr](Cl)Cl |

正規SMILES |

O.[Cl-].[Cl-].[Cl-].[Pr+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。